Diethyl 4-oxoheptanedioate

描述

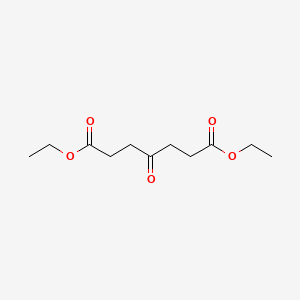

Diethyl 4-oxoheptanedioate (CAS: 6317-49-3, IUPAC name: this compound) is a diester derivative of 4-oxoheptanedioic acid. Its molecular formula is C₁₁H₁₈O₅, with a molecular weight of 230.26 g/mol . Structurally, it features a seven-carbon backbone with a ketone group at position 4 and two ethyl ester groups at the terminal carboxylates (Figure 1). This compound is a versatile intermediate in organic synthesis, particularly in the preparation of complex molecules such as natural products (e.g., rhazinilam) and bioactive triazole derivatives . Its applications span pharmaceutical research, polymer chemistry, and materials science due to its reactivity in oxidation, reduction, and nucleophilic substitution reactions .

属性

IUPAC Name |

diethyl 4-oxoheptanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O5/c1-3-15-10(13)7-5-9(12)6-8-11(14)16-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBUXZJMZBBISR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212510 | |

| Record name | Diethyl 4-oxoheptanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6317-49-3 | |

| Record name | Heptanedioic acid, 4-oxo-, 1,7-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6317-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl 4-oxoheptanedioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006317493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6317-49-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 4-oxoheptanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 4-oxoheptanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethyl 4-oxoheptanedioate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRQ3CQ6SPP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions: Diethyl 4-oxoheptanedioate can be synthesized through the esterification of 4-oxoheptanedioic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid with ethanol and a catalytic amount of sulfuric acid, followed by purification through distillation or recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous esterification processes, where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: It can be reduced to form diethyl 4-hydroxyheptanedioate using reducing agents like sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Diethyl 4-hydroxyheptanedioate.

Substitution: Various substituted esters depending on the nucleophile used.

科学研究应用

Diethyl 4-oxoheptanedioate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of metabolic pathways involving esterases and other enzymes.

Industry: Used in the production of polymers, resins, and other industrial chemicals.

作用机制

The mechanism of action of diethyl 4-oxoheptanedioate involves its interaction with various molecular targets, primarily through its ester and keto functional groups. These groups can undergo hydrolysis, reduction, or oxidation, leading to the formation of active intermediates that participate in further chemical reactions. The pathways involved include ester hydrolysis by esterases and reduction by reductases.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional similarities of diethyl 4-oxoheptanedioate to related compounds highlight its unique properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound with Analogues

Key Observations:

Ester Group Variations: Replacing ethyl with methyl esters (e.g., dimethyl 4-oxoheptanedioate) increases polarity and solubility in aqueous media but reduces lipophilicity, impacting bioavailability in drug delivery . Long-chain esters like diethyl tetracosanedioate exhibit enhanced hydrophobicity, making them suitable for non-polar applications such as lubricants .

Substituent Effects :

- The fluorine atom in diethyl 4-fluoroheptanedioate introduces electronegativity, altering electron distribution at C4. This enhances stability against oxidation and modifies reactivity in nucleophilic acyl substitutions .

- Aromatic groups (e.g., naphthyl in ethyl 4-(2-naphthyl)-4-oxobutyrate) enable π-π stacking interactions, crucial for binding to biological targets in antimicrobial agents .

Backbone Modifications :

- The parent acid (4-oxoheptanedioic acid) lacks ester groups, making it more reactive in acid-base reactions but less stable under harsh conditions compared to its ester derivatives .

生物活性

Diethyl 4-oxoheptanedioate, also known as diethyl 4-oxopimelate, is a compound with significant biological activity, particularly in the context of pharmacological applications. This article delves into its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 230.26 g/mol. It is characterized by the presence of two ester functional groups and a keto group, which contribute to its reactivity and biological properties. The compound is soluble in various organic solvents, indicating its potential for diverse applications in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C11H18O5 |

| Molecular Weight | 230.26 g/mol |

| Solubility | Very soluble |

| Log P (Octanol-water) | 1.44 |

| Bioavailability Score | 0.55 |

Synthesis

The synthesis of this compound typically involves the condensation of appropriate dicarbonyl compounds with diethyl malonate or similar esters. A notable method includes the tandem heterocyclization of anilines with this compound, leading to derivatives that exhibit enhanced biological activities .

Antioxidant Activity

Research indicates that this compound exhibits significant antiradical activity , which is crucial for combating oxidative stress in biological systems. The compound's ability to scavenge free radicals has been quantitatively assessed using the DPPH radical scavenging assay, demonstrating its potential as an antioxidant agent .

Lipoxygenase Inhibition

One of the prominent pharmacological activities of this compound is its lipoxygenase (LOX) inhibition . LOX enzymes are involved in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are mediators of inflammation. The compound has shown LOX-inhibiting activity comparable to that of standard anti-inflammatory agents like nordihydroguaiaretic acid .

Case Studies and Research Findings

- Study on Antiradical Activity : A study evaluated various derivatives synthesized from this compound for their antiradical properties. The findings revealed that modifications at specific positions significantly enhanced radical scavenging capabilities .

- LOX-Inhibiting Activity Assessment : In another research effort, derivatives were tested for their ability to inhibit soybean lipoxygenase using linolenic acid as a substrate. The results indicated that certain structural modifications led to improved LOX inhibition, suggesting a pathway for developing new anti-inflammatory drugs based on this scaffold .

常见问题

Q. What are the established synthetic routes for diethyl 4-oxoheptanedioate, and how can researchers optimize yield and purity?

this compound is synthesized via electrochemical oxidative decarboxylation of malonic acid derivatives. A validated method involves using malonate precursors under controlled electrochemical conditions, followed by flash column chromatography (petroleum ether/ethyl acetate = 10:1) to achieve 74% yield . Key parameters include reaction temperature (ambient), solvent selection, and purification techniques. Researchers should monitor reaction progress via TLC and confirm purity using NMR (δ 3.66 ppm for methyl esters, δ 2.77–2.59 ppm for methylene protons) . Optimization may involve adjusting current density during electrolysis or exploring alternative catalysts.

Q. How can spectroscopic data (NMR, IR) be interpreted to confirm the structure of this compound?

- NMR : Peaks at δ 3.66 (s, 6H) correspond to methyl ester groups, while δ 2.77 (t, 4H) and δ 2.59 (t, 4H) represent methylene protons adjacent to the carbonyl and ester groups, respectively .

- NMR : Signals at δ 207.1 (ketone), δ 173.3 (ester carbonyl), and δ 51.9 (ester methyl groups) confirm the functional groups .

- IR : Strong absorption bands near 1740 cm (ester C=O) and 1710 cm (ketone C=O) are diagnostic. Researchers should cross-reference spectral data with literature to rule out impurities or side products.

Advanced Research Questions

Q. How does this compound serve as a precursor in the synthesis of complex natural products like the Rhazinilam-leuconolam family?

this compound acts as a key intermediate in multi-step syntheses. For example, it undergoes alkylation with Smith lactone derivatives using AlCl in MeNO to form advanced intermediates, which are further functionalized via hydrogenation (PtO, H) and coupling reactions (DCC-mediated) . Researchers must optimize stoichiometry, solvent polarity, and reaction time to minimize side reactions (e.g., over-alkylation). Mechanistic studies using DFT calculations can elucidate transition states for critical steps like ketone reduction.

Q. What strategies resolve contradictions in reaction yields or spectroscopic data when scaling up this compound synthesis?

- Yield Discrepancies : Small-scale reactions (e.g., 75 mg in ) may not account for heat dissipation or mixing inefficiencies in larger batches. Use calorimetry to monitor exothermicity and adjust cooling rates.

- Spectral Anomalies : Impurities from unreacted starting materials or byproducts (e.g., decarboxylated derivatives) can skew NMR data. Employ HPLC-MS or - COSY to identify minor components.

- Statistical Analysis : Apply t-tests or ANOVA to compare replicate experiments, ensuring deviations fall within acceptable confidence intervals (e.g., p < 0.05) .

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity of this compound in novel reaction pathways?

Density Functional Theory (DFT) simulations can model the compound’s electron density distribution, identifying nucleophilic (ketone) and electrophilic (ester carbonyl) sites. For example:

- Calculate activation energies for proposed mechanisms (e.g., keto-enol tautomerization).

- Simulate transition states for alkylation or cyclization reactions . Validate predictions experimentally by correlating computed energy barriers with observed reaction rates under varying conditions (e.g., solvent dielectric constant).

Methodological Considerations

Q. What experimental controls are critical when studying this compound’s stability under varying storage conditions?

- Temperature : Store at –20°C in airtight, amber vials to prevent hydrolysis of ester groups.

- Light Exposure : Test degradation rates via accelerated UV/Vis studies, comparing fresh vs. aged samples using HPLC .

- Humidity : Monitor water content by Karl Fischer titration; silica gel desiccants can mitigate moisture uptake.

Q. How should researchers design kinetic studies to investigate this compound’s reactivity in nucleophilic acyl substitution reactions?

- Variable Selection : Independent variables (e.g., nucleophile concentration, solvent polarity) and dependent variables (reaction rate, product ratio) must be clearly defined .

- Techniques : Use stopped-flow NMR or in-situ IR to track real-time changes.

- Data Fitting : Apply pseudo-first-order kinetics if nucleophile is in excess; calculate rate constants (k) using integrated rate laws .

Data Analysis and Presentation

Q. What frameworks are recommended for statistically robust analysis of this compound’s synthetic data?

- Error Propagation : Report uncertainties in yield (±2–5%) and purity (±0.5% via NMR integration) .

- Graphical Tools : Use Arrhenius plots (ln(k) vs. 1/T) to derive activation energies for thermally driven reactions .

- Software : Leverage tools like OriginLab or Python’s SciPy for nonlinear regression and confidence interval estimation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。